molecular formula C24H24F3N5O B14980217 N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B14980217
M. Wt: 455.5 g/mol
InChI Key: WDDKCHHRZFTBAD-UHFFFAOYSA-N
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Description

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a complex structure with a trifluoromethyl group, a piperidine ring, and a pyrimidine moiety, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C24H24F3N5O

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C24H24F3N5O/c1-16-15-21(31-23(28-16)32-13-3-2-4-14-32)29-19-9-11-20(12-10-19)30-22(33)17-5-7-18(8-6-17)24(25,26)27/h5-12,15H,2-4,13-14H2,1H3,(H,30,33)(H,28,29,31)

InChI Key

WDDKCHHRZFTBAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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